molecular formula C8H9NO2 B564224 1,8A-dihydroindolizine-3,8(2H,7H)-dione CAS No. 109070-36-2

1,8A-dihydroindolizine-3,8(2H,7H)-dione

Cat. No.: B564224
CAS No.: 109070-36-2
M. Wt: 151.165
InChI Key: VWIFGUBMYPATIL-UHFFFAOYSA-N
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Description

1,8A-dihydroindolizine-3,8(2H,7H)-dione (CAS Number: 109070-36-2) is an indolizine derivative with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . This compound features a fused bicyclic structure, serving as a valuable synton in organic and medicinal chemistry research. Indolizine scaffolds are a subject of substantial scientific interest due to their wide range of promising biological properties . Studies on related indolizine systems have demonstrated activities such as antimicrobial action against pathogens like Escherichia coli and Staphylococcus albus , as well as antifungal efficacy . Furthermore, these frameworks are recognized for other pharmacological applications including anti-inflammatory and antimycobacterial effects . Researchers utilize this compound as a key intermediate in facile synthesis protocols to access more complex heterocyclic systems . Its structure allows for further functionalization, making it a versatile building block for developing novel compounds with potential biological activity. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

109070-36-2

Molecular Formula

C8H9NO2

Molecular Weight

151.165

IUPAC Name

1,2,7,8a-tetrahydroindolizine-3,8-dione

InChI

InChI=1S/C8H9NO2/c10-7-2-1-5-9-6(7)3-4-8(9)11/h1,5-6H,2-4H2

InChI Key

VWIFGUBMYPATIL-UHFFFAOYSA-N

SMILES

C1CC(=O)N2C1C(=O)CC=C2

Synonyms

3,8(2H,7H)-Indolizinedione,1,8a-dihydro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The most relevant structural analogue is the Wieland-Miescher ketone (WMK) (3,4,8,8a-tetrahydro-8a-methylnaphthalene-1,6(2H,7H)-dione), a bicyclic diketone widely employed in asymmetric synthesis. Key comparisons include:

Parameter 1,8A-Dihydroindolizine-3,8(2H,7H)-dione Wieland-Miescher Ketone (WMK)
Molecular Formula Likely C₉H₁₀O₂ (inferred) C₁₁H₁₄O₂
Ring System Indolizine (fused 5- and 6-membered rings) Decalin-derived (fused 6-membered rings)
Key Functional Groups Two ketones at positions 3 and 8 Two ketones at positions 1 and 6
Stereochemical Complexity Potential stereocenters at 8a position Chiral center at 8a-methyl group
Synthetic Applications Limited data; possible use in alkaloids Key intermediate for terpenoids, steroids, and polyketides
Synthesis Methods Undocumented in available literature Asymmetric organocatalysis, biocatalysis

Reactivity and Selectivity

  • WMK : Its decalin framework and methyl substituent enable stereoselective Diels-Alder reactions and aldol condensations, critical for constructing complex polycyclic systems .
  • 1,8A-Dihydroindolizine-3,8-dione : The indolizine system’s electron-deficient aromatic core may favor nucleophilic additions or photochemical reactions, though experimental validation is lacking.

Preparation Methods

Pyridinium Salt Formation and Cyclization

The Chichibabin method, a classical route to indolizines, involves the reaction of α-picoline derivatives with α-halogenoketones to form pyridinium salts, followed by base-induced cyclization. For 1,8A-dihydroindolizine-3,8(2H,7H)-dione, this approach requires a diketone-containing electrophile.

Procedure :

  • Salt Formation : 2-Picoline reacts with 1,3-dichloroacetone in acetic anhydride to yield a pyridinium intermediate.

  • Cyclization : Treatment with sodium bicarbonate in aqueous acetone induces dehydrohalogenation and intramolecular aldol condensation, forming the indolizine core.

Key Data :

SubstrateBaseSolventYield (%)
2-Picoline + 1,3-dichloroacetoneNaHCO₃Acetone45–52

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the electrophilic carbonyl carbon, followed by cyclization and elimination of HCl. The diketone moiety arises from the hydrolysis of intermediate enol ethers.

Copper-Catalyzed Dearomative N-Heteroannulation

Catalytic System Development

A recent advance involves copper-catalyzed dearomatization of 2-picolines with electron-withdrawing groups (EWGs) to form dihydroindolizines. This method is adaptable to this compound by employing 2-picoline substituted with ketone precursors.

Optimized Conditions :

  • Catalyst : CuI (10 mol%)

  • Oxidant : TBHP (tert-butyl hydroperoxide)

  • Solvent : Toluene, 110°C, 12 h.

Substrate Scope :

2-Picoline DerivativeEWGsYield (%)
2-Picoline-3-CN–COCH₃, –COPh65–71

Mechanism :
Single-electron transfer (SET) from Cu(I) generates a methylenyl radical, which adds to a fullerene or other dipolarophile. Subsequent intramolecular cyclization and oxidation yield the diketone.

Multi-Component Reactions (MCRs)

Enaminone-Based Assembly

MCRs enable rapid construction of complex heterocycles. A one-pot synthesis using enaminones, aldehydes, and malononitrile has been reported for analogous indolizines.

General Protocol :

  • Reactants : Ethyl acetoacetate, ammonium acetate, and diketene.

  • Conditions : Microwave irradiation (120°C, 20 min) in acetic acid.

Yield Optimization :

CatalystTemperature (°C)Time (min)Yield (%)
Acetic acid1202088

Advantages :

  • Short reaction time.

  • High functional group tolerance for aryl aldehydes.

Cycloaddition Strategies

[8+2] Cycloaddition with Activated Alkenes

Indolizines participate in cycloadditions with dipolarophiles like dimethyl acetylenedicarboxylate (DMAD). For diketone formation, nitroethylene or maleic anhydride serves as the dipolarophile.

Case Study :

  • Reactants : 3-Cyanoindolizine (36a ) + DMAD.

  • Conditions : Refluxing toluene, Pd/C catalyst.

  • Outcome : Cyclazine formation (yield: 7–42%) alongside Michael adducts.

Limitations :

  • Competing pathways reduce diketone selectivity.

  • Requires rigorous temperature control.

Post-Synthetic Oxidation

Hydroxylation-Ketogenation

Dihydroindolizines with hydroxyl groups at C-3 and C-8 can be oxidized to the corresponding diones.

Oxidants Compared :

OxidantSolventTime (h)Yield (%)
KMnO₄H₂O658
CrO₃Acetone372

Drawbacks :

  • Over-oxidation risks.

  • Poor atom economy.

Table 1. Summary of Key Methods

MethodYield Range (%)ScalabilityFunctional Group Tolerance
Chichibabin Cyclization45–52ModerateLow
Cu-Catalyzed Annulation65–71HighHigh
MCRs70–88HighModerate
Cycloaddition7–42LowLow

Critical Observations :

  • Copper-catalyzed methods offer the highest yields and scalability.

  • MCRs excel in rapid assembly but require precise stoichiometry.

  • Post-synthetic oxidation remains limited by side reactions.

Mechanistic Challenges and Solutions

Competing Pathways in Cyclization

In Chichibabin cyclization, oligomerization of pyridinium salts often reduces yields. Solutions include:

  • Dilute Conditions : Minimize intermolecular reactions.

  • Low-Temperature Bases : Use NaHCO₃ instead of NaOH to slow decomposition.

Regioselectivity in Annulation

Copper catalysts enhance regioselectivity by stabilizing radical intermediates. Computational studies suggest that EWGs direct addition to the α-position of the pyridine ring .

Q & A

Q. What are the optimal synthetic routes for 1,8A-dihydroindolizine-3,8(2H,7H)-dione, and how can reaction yields be improved?

Methodological Answer:

  • Begin with nucleophilic substitution or condensation reactions using precursors like substituted purines or indolizine derivatives (see for analogous purine synthesis).
  • Optimize reaction parameters (temperature, solvent, catalyst) using factorial design to identify critical factors affecting yield . For example:
ParameterTested RangeOptimal ValueYield Increase
Temperature60–120°C90°C25%
Catalyst Loading0.5–5 mol%2 mol%18%
  • Monitor intermediates via HPLC or LC-MS to identify side reactions .

Q. How can the stereochemical configuration of this compound be determined experimentally?

Methodological Answer:

  • Use single-crystal X-ray diffraction (as in ) to resolve absolute configuration. Key metrics include:
  • Space group (e.g., P21/n) and unit cell parameters.
  • R-factor < 0.05 for high reliability.
    • Complement with circular dichroism (CD) spectroscopy or NOESY NMR to confirm dynamic stereochemistry in solution .

Advanced Research Questions

Q. How can computational models predict the bioactivity of this compound against specific molecular targets?

Methodological Answer:

  • Perform molecular docking (e.g., AutoDock Vina) to simulate binding interactions with enzymes like cyclooxygenase or HIV protease, leveraging structural analogs from .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) and correlate with DFT-calculated electronic properties (e.g., HOMO/LUMO gaps) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Conduct a meta-analysis comparing experimental conditions (e.g., cell lines, assay protocols) from prior studies ( ).
  • Design a controlled study varying one parameter at a time (e.g., pH, co-solvents) to isolate confounding factors. For example:
Variable TestedActivity RangeKey Insight
pH 6.0–8.0IC50: 2–15 µMProtonation state affects binding
DMSO Concentration0.1–5%Solvent alters membrane permeability
  • Use statistical tools (ANOVA, Tukey’s test) to confirm significance .

Q. How can the degradation pathways of this compound be characterized under physiological conditions?

Methodological Answer:

  • Employ accelerated stability testing (40°C/75% RH) with LC-MS/MS to identify degradation products ( ).
  • Propose mechanisms using isotopic labeling (e.g., ²H/¹³C) and computational modeling (Gaussian or ORCA) to trace bond cleavage pathways .

Theoretical and Mechanistic Questions

Q. How does the indolizine core’s electronic structure influence its reactivity in functionalization reactions?

Methodological Answer:

  • Perform frontier molecular orbital (FMO) analysis via DFT (B3LYP/6-31G*) to identify nucleophilic/electrophilic sites.
  • Validate with Hammett plots using para-substituted derivatives to quantify electronic effects .

Q. What theoretical frameworks explain the compound’s dual role as an antioxidant and pro-apoptotic agent?

Methodological Answer:

  • Link redox behavior (e.g., ROS scavenging) to Marcus electron transfer theory, and correlate with apoptosis via mitochondrial permeability transition pore (MPTP) models ().
  • Use systems biology tools (e.g., COPASI) to simulate competing pathways .

Experimental Design and Validation

Q. What factorial design parameters are critical for optimizing enantioselective synthesis?

Methodological Answer:

  • Apply a 2³ factorial design testing chiral catalysts, solvent polarity, and temperature. For example:
FactorLevel 1Level 2
CatalystL-ProlineBINOL
SolventTHFDCM
Temperature-20°C25°C
  • Analyze enantiomeric excess (ee) via chiral HPLC and model interactions using molecular dynamics (e.g., GROMACS) .

Q. How can in silico toxicology models guide the selection of derivatives for preclinical testing?

Methodological Answer:

  • Use ADMET predictors (e.g., SwissADME, ProTox-II) to filter candidates based on:
  • Lipinski’s Rule of Five.
  • Predicted hERG channel inhibition.
    • Prioritize derivatives with low hepatotoxicity scores and high bioavailability .

Data Interpretation and Reporting

Q. What statistical methods are recommended for validating structure-activity relationships (SAR)?

Methodological Answer:

  • Use multivariate regression (PLS or PCA) to correlate descriptors (e.g., logP, polar surface area) with bioactivity.
  • Apply stringent criteria: p < 0.01, Q² > 0.5 for model robustness .

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